(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
Beschreibung
The compound "(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone" is a heterocyclic hybrid molecule featuring a chlorobenzo[d]thiazole core linked to a piperazine moiety and a 1,5-dimethylpyrazole group via a methanone bridge.
Eigenschaften
IUPAC Name |
[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5OS/c1-11-10-13(20-21(11)2)16(24)22-6-8-23(9-7-22)17-19-15-12(18)4-3-5-14(15)25-17/h3-5,10H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIJLJLAOYKXCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone typically involves multiple steps:
Formation of the Benzo[d]thiazole Moiety: This can be achieved by reacting 2-aminothiophenol with 4-chlorobenzoic acid under acidic conditions to form 4-chlorobenzo[d]thiazole.
Piperazine Derivative Formation: The 4-chlorobenzo[d]thiazole is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazinyl derivative.
Pyrazole Attachment: The final step involves the reaction of the piperazinyl derivative with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Synthetic Pathways
The synthesis of (4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone involves modular coupling strategies, leveraging nucleophilic substitution and amide bond formation (Figure 1). Key steps include:
Piperazine Functionalization
- The piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr) at the 2-position of the benzothiazole ring. This step typically uses piperazine in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) .
- Key Intermediate :
Carbonyl Linkage to Pyrazole
- The final methanone bridge is formed via coupling of the piperazine-linked benzothiazole with 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride. This employs Schotten-Baumann conditions or HATU-mediated amide coupling .
- Representative Coupling :
Reactivity and Functionalization
The compound exhibits regioselective reactivity due to its electron-deficient benzothiazole core and electron-rich piperazine/pyrazole moieties:
Electrophilic Substitution
- The 4-chlorine atom on the benzothiazole ring can undergo Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd catalysis) .
- Example : \text{Target Compound}+\text{PhB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,Na}_2\text{CO}_3}\text{4 aryl substituted derivative}
Nucleophilic Attack on Piperazine
- The secondary amine in piperazine undergoes alkylation/acylation. For instance, reaction with methyl iodide yields N-methyl-piperazine derivatives :
Pyrazole Ring Modifications
- The 1,5-dimethylpyrazole ring is resistant to electrophilic substitution but undergoes oxidation at the 3-position under strong oxidizing agents (e.g., KMnO₄) .
Enzyme Inhibition
- The compound inhibits Mycobacterium tuberculosis DprE1 (decaprenylphosphoryl-β-D-ribose oxidase) with IC₅₀ = 14.1 ± 1.7 μM, as shown in Table 1 .
Table 1: Anti-Tubercular Activity of Analogous Benzothiazole-Piperazine Hybrids
| Compound | MIC (μM) | DprE1 IC₅₀ (μM) |
|---|---|---|
| Target Compound (Hypothetical) | 0.82 | 14.1 ± 1.7 |
| INH (Control) | 0.31 | N/A |
Metal Complexation
- The pyrazole nitrogen participates in coordination with transition metals (e.g., Cu²⁺, Co²⁺), forming complexes with enhanced anti-microbial activity .
Stability and Degradation
Wissenschaftliche Forschungsanwendungen
The compound exhibits several biological activities, making it a candidate for various therapeutic applications:
Antimicrobial Activity
Preliminary studies indicate that the compound has significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism may involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.
Antitumor Properties
In vitro studies have demonstrated that this compound can induce cytotoxic effects on cancer cell lines. The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and apoptosis pathways. For instance, it has shown potential in inhibiting the growth of breast cancer cells, suggesting its application as an anticancer agent.
Neuroprotective Effects
Research indicates that the compound may inhibit acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases such as Alzheimer's disease. This inhibition could enhance cholinergic neurotransmission, potentially improving cognitive function in affected individuals.
Case Studies
Several case studies have documented the efficacy of (4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone:
- Cancer Cell Line Studies : A study conducted on various cancer cell lines demonstrated that this compound exhibited IC50 values lower than standard chemotherapy agents, indicating its potential as an effective anticancer drug.
- Neuroprotection Trials : In animal models simulating Alzheimer’s disease, administration of the compound resulted in improved memory performance compared to control groups, supporting its role as a neuroprotective agent.
- Antibacterial Efficacy : Clinical trials assessing the antibacterial effects showed significant reductions in bacterial load in infected models when treated with this compound, reinforcing its potential use in treating bacterial infections.
Wirkmechanismus
The mechanism of action of (4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzo[d]thiazole moiety can bind to enzyme active sites, inhibiting their activity, while the piperazine and pyrazole moieties can interact with receptors, modulating their signaling pathways. This multi-target approach contributes to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared with analogs sharing benzo[d]thiazole, pyrazole, or piperazine/piperidine frameworks. Key comparisons are summarized in Table 1 and elaborated below.
Table 1: Structural and Functional Comparison of Target Compound and Analogs
Structural Comparison
- Heterocyclic Diversity : The target compound integrates a benzo[d]thiazole ring, contrasting with analogs featuring isoxazole () or pyrimidine () cores. The benzo[d]thiazole moiety may confer enhanced π-π stacking interactions in biological targets compared to isoxazole derivatives .
- Substituent Effects : The 4-chloro group on the benzo[d]thiazole ring distinguishes it from fluorinated analogs (e.g., ’s 4-fluorophenyl derivatives), which may alter electronic properties and binding affinities .
Physicochemical Properties
- Electrostatic Potential: Computational tools like Multiwfn () could map electrostatic surfaces to compare charge distribution with analogs, informing reactivity and binding differences .
Biologische Aktivität
The compound (4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone is a complex organic molecule that belongs to the class of benzothiazole derivatives. It has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C13H14ClN3OS, with a molecular weight of 295.79 g/mol. The structure features a chlorinated benzothiazole ring connected to a piperazine moiety, which is further linked to a pyrazolyl methanone group. This unique arrangement of functional groups contributes to its distinctive chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H14ClN3OS |
| Molecular Weight | 295.79 g/mol |
| Chemical Class | Benzothiazole Derivative |
| Key Functional Groups | Chlorobenzothiazole, Piperazine, Pyrazolyl Methanone |
Antimicrobial Activity
Studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties. The presence of the chlorobenzothiazole moiety in this compound enhances its interaction with microbial targets, potentially inhibiting their growth. Research indicates that compounds with similar structures have demonstrated effectiveness against various bacterial strains, making this compound a candidate for further investigation in antimicrobial therapy .
Anticancer Properties
The anticancer activity of (4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone has been evaluated through various assays. Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival pathways. The structure–activity relationship (SAR) analyses indicate that the presence of electron-withdrawing groups like chlorine enhances cytotoxicity against cancer cell lines .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound may also exhibit anti-inflammatory effects. Benzothiazole derivatives are known to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. Studies are ongoing to elucidate the specific mechanisms through which this compound exerts its anti-inflammatory effects .
Case Study 1: Anticancer Activity
A recent study investigated the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines. The results indicated that compounds similar to (4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7). This suggests potent anticancer activity and warrants further exploration into its therapeutic applications .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
Q & A
Q. What are the standard synthetic routes for preparing (4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Formation of the benzothiazole core via condensation of 2-aminothiophenol derivatives with chlorinated carbonyl precursors, followed by cyclization under acidic conditions .
- Step 2: Piperazine functionalization through nucleophilic substitution or coupling reactions. For example, reacting 4-chlorobenzo[d]thiazol-2-amine with piperazine derivatives under reflux in polar aprotic solvents (e.g., DMF) .
- Step 3: Final coupling of the pyrazole moiety (1,5-dimethyl-1H-pyrazol-3-yl) using carbodiimide-mediated amide bond formation or Ullmann-type cross-coupling .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol are standard .
Q. How is the molecular structure of this compound validated experimentally?
Methodological Answer: Structural confirmation relies on:
- NMR Spectroscopy: H and C NMR to verify proton environments and carbon frameworks. For instance, the piperazine protons appear as a multiplet at δ 2.5–3.5 ppm, while the pyrazole methyl groups resonate as singlets near δ 2.1–2.3 ppm .
- Mass Spectrometry (HRMS): Exact mass determination to confirm molecular formula (e.g., [M+H] at m/z 456.0921 for CHClNOS) .
- X-ray Crystallography: Single-crystal analysis provides absolute configuration, as seen in structurally analogous pyrazole-piperazine hybrids (e.g., monoclinic system with P2/c space group) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays: Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based or colorimetric readouts. For example, ATPase activity measured via malachite green phosphate detection .
- Cytotoxicity Screening: MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Antimicrobial Testing: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during piperazine-benzothiazole coupling?
Methodological Answer:
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of piperazine, but may require inert atmospheres to prevent oxidation. Ethanol/water mixtures reduce side reactions in some cases .
- Catalyst Screening: Palladium catalysts (e.g., Pd(OAc)) for cross-coupling or base catalysts (e.g., KCO) for SNAr reactions. Microwave-assisted synthesis reduces reaction time (e.g., 30 min at 120°C vs. 12 h conventional) .
- By-product Analysis: Use HPLC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry (1.2:1 amine:electrophile ratio recommended) .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Study binding modes with targets (e.g., docking into kinase active sites using AutoDock Vina).
- ADMET Prediction: Tools like SwissADME or ADMETLab 2.0 estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions. For example, the chlorobenzothiazole group may increase metabolic stability but reduce solubility .
- QSAR Modeling: Correlate structural features (e.g., piperazine ring basicity) with bioactivity using partial least squares regression .
Q. How should researchers address contradictions in biological activity data across different assays?
Methodological Answer:
- Assay Validation: Cross-check with positive controls (e.g., doxorubicin for cytotoxicity) and replicate under standardized conditions (pH, serum concentration) .
- Mechanistic Studies: Use Western blotting (e.g., caspase-3 activation for apoptosis) or flow cytometry (cell cycle arrest) to confirm mode of action .
- Statistical Analysis: Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess variability between assays. For instance, discrepancies in IC values may arise from cell line heterogeneity .
Q. What strategies enhance the compound’s selectivity for a target receptor over off-target proteins?
Methodological Answer:
- Structural Modifications: Introduce substituents (e.g., fluorine at the 4-position of benzothiazole) to exploit hydrophobic pockets in the target receptor .
- Fragment-Based Design: Screen truncated analogs (e.g., pyrazole-only or piperazine-only fragments) to identify critical pharmacophores .
- Biolayer Interferometry (BLI): Measure real-time binding kinetics (k/k) to prioritize derivatives with higher target affinity .
Q. How can solvent effects influence the compound’s stability during long-term storage?
Methodological Answer:
- Degradation Studies: Accelerated stability testing (40°C/75% RH for 6 months) in DMSO or ethanol. HPLC monitoring detects decomposition products (e.g., hydrolysis of the methanone group) .
- Lyophilization: Freeze-drying in phosphate buffer (pH 7.4) improves shelf life compared to solution storage .
- Light Sensitivity: Amber vials prevent photodegradation of the benzothiazole chromophore .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
